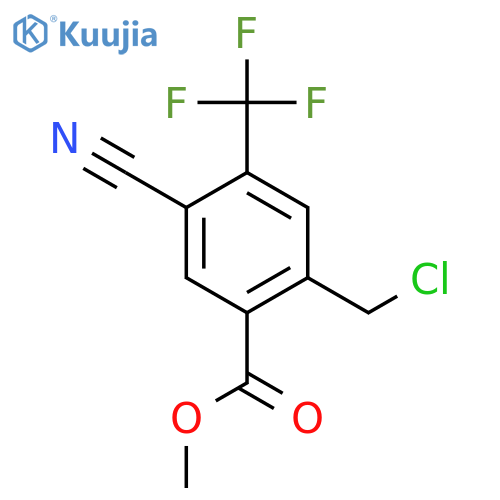

Cas no 1805636-70-7 (Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate)

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate

-

- インチ: 1S/C11H7ClF3NO2/c1-18-10(17)8-2-7(5-16)9(11(13,14)15)3-6(8)4-12/h2-3H,4H2,1H3

- InChIKey: ATNPXYODBCTKST-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(F)(F)F)C(C#N)=CC=1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 50.1

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010603-250mg |

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate |

1805636-70-7 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015010603-500mg |

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate |

1805636-70-7 | 97% | 500mg |

823.15 USD | 2021-06-21 | |

| Alichem | A015010603-1g |

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate |

1805636-70-7 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoateに関する追加情報

Introduction to Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate (CAS No. 1805636-70-7)

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate, with the CAS number 1805636-70-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by its complex and highly functionalized molecular structure. The presence of multiple substituents, including a chloromethyl group, a cyano group, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate molecule exhibits a high degree of reactivity due to the electron-withdrawing nature of the cyano and trifluoromethyl groups, which influence its electronic distribution and potential interactions with biological targets. This reactivity has been exploited in various synthetic pathways, where it serves as a versatile building block for more complex molecules. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic frameworks, which are prevalent in many bioactive compounds.

In recent years, there has been a growing interest in the development of novel pharmaceuticals that incorporate fluorine atoms, such as those found in the trifluoromethyl group. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. The incorporation of a trifluoromethyl group into the benzoate core of Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate not only enhances its synthetic utility but also opens up possibilities for designing more effective therapeutic agents.

The cyano group in this compound adds another layer of functionality, enabling further derivatization through reduction or hydrolysis to form amine or carboxylic acid moieties, respectively. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify specific functional groups can fine-tune the biological activity of a molecule. Researchers have leveraged these properties to explore new scaffolds for antimicrobial, anti-inflammatory, and anticancer agents.

Recent studies have highlighted the potential of benzoate derivatives as scaffolds for drug discovery. The structural motif is known for its ability to interact with various biological targets due to its aromaticity and planar structure. The specific arrangement of substituents in Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate has been investigated for its interactions with enzymes and receptors involved in critical biological pathways. For instance, modifications at the positions adjacent to the carboxylate group can influence binding affinity and selectivity.

The synthesis of Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions to introduce the chloromethyl group, cyanation to incorporate the cyano moiety, and trifluoromethylation to add the trifluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The compound's applications extend beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it a candidate for developing advanced materials with tailored properties, such as liquid crystals or organic semiconductors. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of crop protection agents due to their ability to interact with biological targets in pests and weeds.

Ongoing research continues to uncover new possibilities for Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel bioactive molecules based on this scaffold. Collaborative efforts between academia and industry are fostering the development of next-generation therapeutics that address unmet medical needs.

In conclusion, Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate (CAS No. 1805636-70-7) is a multifaceted compound with significant potential in drug discovery and material science. Its complex structure and functionalized substituents make it a valuable tool for synthetic chemists and medicinal chemists alike. As research progresses, we can expect further applications and innovations derived from this versatile molecular scaffold.

1805636-70-7 (Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate) 関連製品

- 16648-70-7(1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one)

- 16156-56-2(cyclohexyl methanesulfonate)

- 194490-32-9(1H-Indazole-3-carboxylic Acid Phenylmethyl Ester)

- 10378-47-9(Ceric Ammonium Sulfate Dihydrate)

- 1603423-49-9(5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one)

- 1221725-97-8(3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride)

- 1805216-03-8(3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine)

- 1261458-32-5(3,5-Bis(2-(trifluoromethyl)phenyl)-2-fluoro-6-methylpyridine)

- 917918-86-6(5-Fluoro-4-methyl-3-nitropyridin-2-amine)

- 1823244-20-7(benzyl N-(4-formyl-2-nitrophenyl)carbamate)